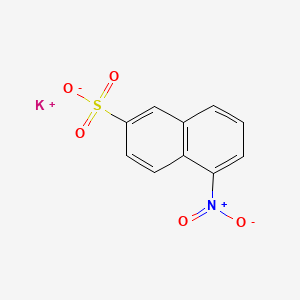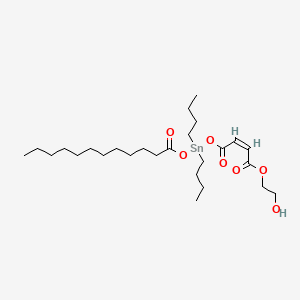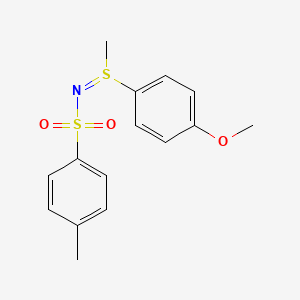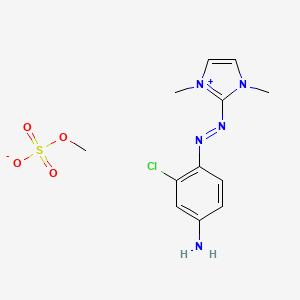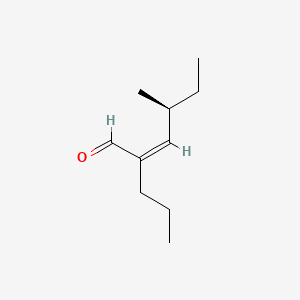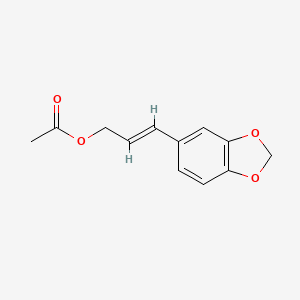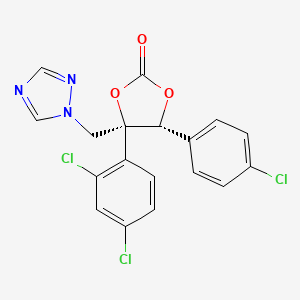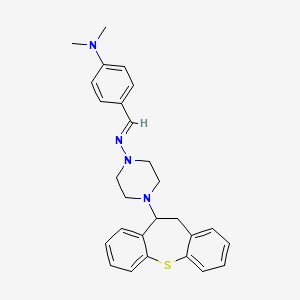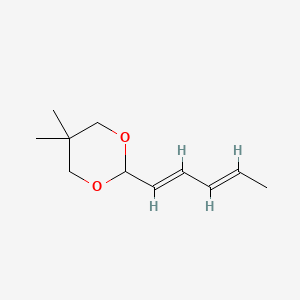
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- is an organic compound with a unique structure that includes a six-membered ring with two oxygen atoms at the 1- and 3-positions. This compound is part of the dioxane family, known for its applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: NaH, LDA, RLi
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
- 1,3-Dioxane
- 1,4-Dioxane
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
Comparison: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike 1,4-dioxane, which is more commercially valuable, this compound has specialized applications in research and industry . Meldrum’s acid, another similar compound, is known for its use in organic synthesis but differs in its structural and functional characteristics .
Propiedades
Número CAS |
72845-83-1 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-[(1E,3E)-penta-1,3-dienyl]-1,3-dioxane |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h4-7,10H,8-9H2,1-3H3/b5-4+,7-6+ |
Clave InChI |
AKVZAXRCLMGZRL-YTXTXJHMSA-N |
SMILES isomérico |
C/C=C/C=C/C1OCC(CO1)(C)C |
SMILES canónico |
CC=CC=CC1OCC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



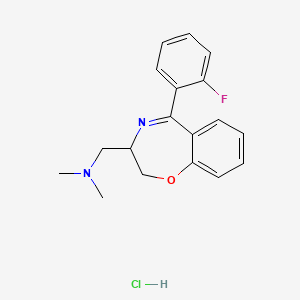
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
